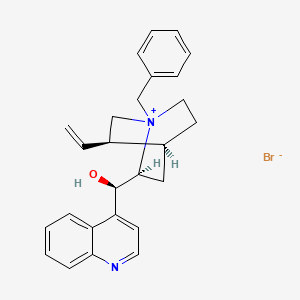

n-Benzylcinchonidinium bromide

Description

Properties

CAS No. |

118089-84-2 |

|---|---|

Molecular Formula |

C26H29BrN2O |

Molecular Weight |

465.43 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to n-Benzylcinchonidinium Bromide: Properties, Mechanism, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Catalyst in Asymmetric Synthesis

n-Benzylcinchonidinium bromide (CAS 118089-84-2), a quaternary ammonium salt derived from the Cinchona alkaloid cinchonidine, stands as a cornerstone chiral phase-transfer catalyst (PTC) in modern organic synthesis.[1][2] Its rigid, chiral scaffold, coupled with its ease of preparation from natural alkaloids, has made it an attractive and "green" organocatalyst for the enantioselective construction of complex molecules.[2][3] This guide provides a comprehensive overview of its core properties, delves into the mechanistic underpinnings of its catalytic activity, and offers a detailed protocol for its benchmark application: the asymmetric alkylation of glycine derivatives for the synthesis of non-natural α-amino acids—critical building blocks in pharmaceutical development.[3][4]

Core Properties and Specifications

n-Benzylcinchonidinium bromide is typically a white to off-white crystalline powder.[4] Its structure can exist in both anhydrous and hydrated forms, a factor that can influence enantioselectivity in sensitive reactions.[4] Control of moisture is therefore recommended for achieving high levels of stereochemical control.[4]

Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 118089-84-2 | [4] |

| Molecular Formula | C₂₆H₂₉BrN₂O | [4] |

| Molecular Weight | 465.43 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | ~190 °C (decomposes) | [5] |

| Optical Rotation | [α]²⁰/D = -138° (c=1 in chloroform) | |

| Purity (Typical) | ≥97% |

-

¹H NMR: Expect characteristic signals for the quinoline and benzyl aromatic protons, the vinyl group protons, and the aliphatic protons of the quinuclidine core. The benzylic CH₂ protons would appear as a distinct signal.

-

¹³C NMR: The spectrum would show a multitude of signals corresponding to the 26 carbon atoms, with distinct regions for the aromatic, olefinic, and aliphatic carbons. Key signals would include those from the quaternary carbon of the quinuclidine ring and the benzylic carbon.

-

FTIR: Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching from the quinoline ring, and C-O stretching from the hydroxyl group.

-

Mass Spectrometry (ESI+): The primary ion observed would be the cation [C₂₆H₂₉N₂O]⁺ with a calculated m/z of 385.23.

Solubility and Stability

| Parameter | Information | Source(s) |

| Solubility | Soluble in polar organic solvents such as chloroform and dichloromethane. Detailed quantitative data is not widely published. | [4] |

| Stability | Chemically stable under recommended storage conditions. | [4] |

| Incompatibilities | Incompatible with strong oxidizing agents. | [4] |

| Storage | Store in a sealed container in a cool, dry, well-ventilated place away from ignition sources. | [4] |

Mechanism of Action in Phase-Transfer Catalysis

n-Benzylcinchonidinium bromide operates as a phase-transfer catalyst by transporting an anionic nucleophile from an aqueous or solid phase into an organic phase where the electrophilic substrate resides.[8][9] The key to its success in asymmetric synthesis lies in the formation of a tightly-associated, chiral ion pair between the catalyst's quaternary ammonium cation and the enolate of the prochiral substrate.[3][10] This chiral environment dictates the facial selectivity of the subsequent alkylation.

Several key interactions within this transition state assembly are crucial for high enantioselectivity:

-

Ion Pairing: The positively charged quinuclidinium nitrogen forms a tight ion pair with the negatively charged enolate.

-

Hydrogen Bonding: The C9-hydroxyl group on the cinchonidine scaffold acts as a hydrogen bond donor, further orienting and stabilizing the enolate.[2]

-

Steric Shielding: The bulky benzyl and quinoline groups effectively block one face of the enolate, forcing the electrophile to approach from the less hindered side. The benzyl group, in particular, provides a "wall" that directs the incoming electrophile.[10]

The bromide counter-ion can also play a role in the overall hydrogen-bonding network and catalytic activity, with bromide derivatives often preferred for reactions requiring stronger anion interactions compared to their chloride counterparts.[4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. unitesi.unive.it [unitesi.unive.it]

- 4. N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]

- 5. thomassci.com [thomassci.com]

- 6. rsc.org [rsc.org]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions [austinpublishinggroup.com]

- 9. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Guide: Structure & Function of N-Benzylcinchonidinium Bromide

This in-depth technical guide details the structural architecture, synthesis, and mechanistic function of N-Benzylcinchonidinium Bromide (BCNB) , a premier chiral Phase-Transfer Catalyst (PTC).

Executive Summary

N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) is a chiral quaternary ammonium salt derived from the natural alkaloid cinchonidine .[1] It serves as a "first-generation" asymmetric Phase-Transfer Catalyst (PTC), widely utilized in the pharmaceutical industry for the enantioselective synthesis of

Molecular Architecture & Stereochemistry

Chemical Identity

-

Molecular Formula:

[1][2] -

Molecular Weight: 465.43 g/mol

-

Physical State: White to off-white crystalline solid (mp ~190°C dec).

Structural Skeleton

The molecule consists of two primary rigid domains connected by a chiral linker:

-

Hydrophilic Domain (Cationic Head): The Quinuclidine ring containing the quaternary nitrogen (N1). This is the site of benzylation.

-

Hydrophobic Domain (Shielding Wall): The Quinoline aromatic system.

-

Chiral Linker: The C8-C9 bond connecting the two rings, bearing a secondary Hydroxyl group (C9-OH) .

-

N-Benzyl Group: Attached to N1, providing steric bulk and lipophilicity essential for phase transfer.

Stereochemical Configuration

The stereochemistry is defined by the parent alkaloid (cinchonidine) and the quaternization event.

-

C8:

-configuration (Bridgehead carbon). -

C9:

-configuration (Hydroxyl bearing carbon). -

N1:

-configuration. Upon alkylation, the nitrogen becomes a stereocenter. The benzyl group is introduced selectively; crystallographic data confirms the

3D Conformation (The "Chiral Pocket")

In the solution and solid state, the molecule adopts a specific conformation that is critical for catalysis:

-

Gauche Conformation: The C8-C9 bond typically adopts a gauche arrangement, placing the O-H group and the quaternary ammonium center in proximity.

-

Ion Pairing: The bromide anion (or the reacting anion during catalysis) docks near the hydroxyl group (via H-bonding) and the positively charged nitrogen.

-

Shielding: The benzyl group and the quinoline ring form a "wall" that blocks one face of the associated nucleophile, forcing the electrophile to approach from the open face.

Structural Diagram (DOT)

Caption: Structural connectivity and key interaction sites of N-Benzylcinchonidinium Bromide.

Synthesis Protocol

The synthesis is a direct quaternization (

Reaction Workflow

| Parameter | Specification |

| Precursor | Cinchonidine (CAS: 485-71-2) |

| Reagent | Benzyl Bromide (1.0 - 1.2 equivalents) |

| Solvent | Toluene (preferred) or Ethanol/THF |

| Temperature | Reflux (110°C for Toluene) |

| Time | 2 - 4 hours |

| Yield | Typically >85% |

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cinchonidine (1.0 equiv) in Toluene (approx. 10 mL/g).

-

Addition: Add Benzyl Bromide (1.1 equiv) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux. The product often begins to precipitate as a solid during the reaction.

-

Monitoring: Monitor consumption of cinchonidine by TLC (Mobile phase: DCM/MeOH 9:1).

-

Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid.

-

Purification: Wash the filter cake with cold toluene and diethyl ether to remove unreacted benzyl bromide.

-

Drying: Dry the white solid under vacuum at 50°C.

-

Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Water or Isopropanol.

Caption: Synthesis workflow for the preparation of N-Benzylcinchonidinium Bromide.

Mechanism of Action: Interfacial Catalysis

The catalytic efficiency of BCNB relies on the Interfacial Mechanism . The salt is insoluble in the non-polar organic phase (where the electrophile resides) but soluble in the interface/aqueous phase.

The Catalytic Cycle

-

Ion Exchange: The bromide anion is exchanged for the substrate anion (e.g., an enolate generated by KOH in the aqueous/solid phase).

-

Extraction: The lipophilic quaternary ammonium cation (

) extracts the anion ( -

Chiral Recognition: The

ion pair forms a rigid structure stabilized by H-bonding (between C9-OH and -

Reaction: The electrophile (

) attacks the nucleophile. The bulky benzyl group and quinoline ring block one face, ensuring enantioselective bond formation. -

Regeneration: The product is released, and the catalyst returns to the interface to pick up another anion.

Mechanistic Diagram (DOT)

Caption: Interfacial Phase-Transfer Catalysis cycle showing extraction, reaction, and regeneration.

Structural Characterization Data

Researchers must validate the structure using NMR and physical data.

H NMR Diagnostic Features (in CDCl or DMSO-d )

-

Aromatic Region (7.0 - 9.0 ppm): Signals for the Quinoline ring (H2', H3', etc.) and the Phenyl group of the benzyl moiety.

-

Vinyl Group (5.0 - 6.0 ppm): Characteristic multiplet for the internal vinyl proton and terminal methylene protons.

-

Benzylic Protons (N-CH

-Ph): These are diastereotopic due to the chiral center at Nitrogen. They typically appear as an AB system (two doublets, -

C9-H: A doublet or multiplet around 6.0 - 6.5 ppm, shifted downfield due to the adjacent aromatic ring and OH group.

Crystallography

-

Space Group: Monoclinic

(Anhydrous). -

Key Interaction: Intermolecular Hydrogen bonding between the C9-OH and the Bromide anion (

).

References

-

O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The Stereoselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis. Journal of the American Chemical Society.[3] Link

-

Lygo, B., & Wainwright, P. G. (1997). A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids. Tetrahedron Letters. Link

-

Corey, E. J., Xu, F., & Noe, M. C. (1997). A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt. Journal of the American Chemical Society.[3] Link

-

Janzen, D. E., Butler, M. S., & Reinheimer, E. W. (2022). Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide. Acta Crystallographica Section E. Link

-

Sigma-Aldrich. N-Benzylcinchonidinium bromide Product Specification. Link

Sources

Technical Guide: N-Benzylcinchonidinium Bromide Solubility & Application

Executive Summary

N-Benzylcinchonidinium bromide (BCdB) is a quaternary ammonium salt derived from the Cinchona alkaloid cinchonidine.[1][2] It serves as a premier Chiral Phase-Transfer Catalyst (PTC) in asymmetric organic synthesis. Its efficacy is governed by its ability to shuttle anions between immiscible aqueous and organic phases, a property strictly dictated by its solubility profile.

This guide provides a technical analysis of BCdB’s solubility across organic solvents, detailing how these properties influence catalytic turnover, enantioselectivity, and purification protocols. It is designed for researchers requiring precise control over biphasic reaction environments.

Part 1: Physicochemical Identity

| Property | Detail |

| Chemical Name | N-Benzylcinchonidinium bromide |

| CAS Number | 118089-84-2 |

| Molecular Formula | C₂₆H₂₉BrN₂O |

| Molecular Weight | 465.43 g/mol |

| Structure Class | Quaternary Ammonium Salt (Cinchona Alkaloid Derivative) |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~190 °C (decomposes) |

| Chiral Center | Derived from Cinchonidine (8S, 9R configuration retained) |

Part 2: Solubility Profile & Solvent Compatibility

The solubility of BCdB follows the "like dissolves like" principle typical of bulky organic salts. It exhibits high solubility in polar organic solvents capable of stabilizing the quaternary ammonium cation and the bromide anion, while remaining insoluble in non-polar hydrocarbons.

Quantitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | High | Primary solvent for PTC reactions. Excellent for solubilizing the catalyst in the organic phase. |

| Chloroform (CHCl₃) | High | Used for optical rotation measurements ([α] ≈ -138°). Good for extraction.[3] | |

| Polar Protic | Ethanol (EtOH) | High (Hot) / Moderate (Cold) | Ideal for recrystallization (Sesquihydrate form). |

| Methanol (MeOH) | High | Dissolves readily; often too soluble for crystallization but good for transfers. | |

| Water | Moderate/High | Soluble due to ionic nature. In PTC, it partitions between water and the organic phase. | |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Used in vapor diffusion crystallization methods. |

| Acetone | Low/Moderate | Often used as a reaction solvent for synthesis of the salt, where the product precipitates out. | |

| Non-Polar / Ethers | Diethyl Ether | Insoluble | Antisolvent . Used to crash out BCdB from DCM or EtOH solutions. |

| Toluene | Insoluble | Used as the organic phase in PTC when a distinct interface is required (catalyst resides at interface). | |

| Hexanes / Heptane | Insoluble | Antisolvent . Used to wash crystals to remove non-polar impurities. |

Part 3: Mechanistic Implications of Solubility

The catalytic activity of BCdB relies on its partition coefficient . In a typical Phase Transfer Catalysis (PTC) system (e.g., Liquid-Liquid), the catalyst must be soluble enough in the organic phase to transport the reacting anion (Nu⁻) but hydrophilic enough to approach the interface to exchange its counter-ion (Br⁻) for the nucleophile.

Mechanism of Action: Interfacial vs. Extraction

-

Extraction Mechanism: In solvents like DCM, BCdB dissolves fully in the organic layer. It extracts the anion (e.g., OH⁻ or CN⁻) from the aqueous phase into the bulk organic phase where the reaction occurs.

-

Interfacial Mechanism: In solvents like Toluene (where BCdB is less soluble), the catalyst concentrates at the interface, acting as a surfactant.

Visualization: PTC Solubility Mechanism

The following diagram illustrates the catalyst's movement based on solvent solubility.

Caption: Cycle of Phase Transfer Catalysis driven by differential solubility in aqueous and organic phases.

Part 4: Experimental Protocols

Protocol 1: Recrystallization (Purification)

High enantioselectivity in asymmetric synthesis depends on the purity of the chiral catalyst. Commercial BCdB (often ~97%) can be upgraded to >99% via recrystallization.

Method A: Ethanol/Water (Sesquihydrate Form)

-

Dissolution: Dissolve crude BCdB in the minimum amount of boiling Ethanol (~78°C).

-

Filtration: Perform a hot filtration through a glass frit to remove insoluble mechanical impurities.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add a few drops of water (antisolvent for the organic backbone) or scratch the glass.

-

Collection: Filter the white needles and wash with cold Ethanol/Ether (1:1).

-

Drying: Dry under vacuum at 50°C.

Method B: Vapor Diffusion (Anhydrous Form)

-

Setup: Dissolve BCdB in a small volume of Acetonitrile in a small vial.

-

Diffusion: Place this open vial inside a larger jar containing Diethyl Ether . Cap the large jar tightly.

-

Process: Over 24-48 hours, ether vapors will diffuse into the acetonitrile, slowly reducing solubility and growing high-quality crystals.

Protocol 2: Preparation of Stock Solution for O'Donnell Alkylation

For the enantioselective alkylation of glycine Schiff bases.

-

Solvent Choice: Use Dichloromethane (DCM) or Chloroform .

-

Concentration: Prepare a 0.1 M stock solution.

-

Calculation: Dissolve 465 mg of BCdB in 10 mL of DCM.

-

-

Stability: The solution is stable at room temperature but should be stored in a sealed vial to prevent solvent evaporation (concentration drift).

Visualization: Purification Workflow

Caption: Step-by-step purification workflow for upgrading catalyst purity.

Part 5: Application Case Study

Reaction: Enantioselective Alkylation of Glycine Schiff Base (O'Donnell Reaction).[4]

Role of Solubility: The reaction uses a biphasic system: DCM / 50% Aqueous KOH .

-

BCdB is dissolved in the DCM layer.

-

KOH is in the aqueous layer.

-

Mechanism: BCdB moves to the interface, exchanges Br⁻ for OH⁻, and extracts the OH⁻ into the DCM layer as a lipophilic ion pair [Q⁺OH⁻]. This "organic hydroxide" deprotonates the Schiff base, allowing alkylation.

-

Critical Factor: If BCdB were insoluble in DCM, the reaction rate would plummet. If it were too soluble in water, it would be washed away and fail to catalyze the organic reaction.

Part 6: Safety & Handling

-

Hazards: BCdB is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Inhalation: Avoid dust inhalation; use a fume hood when weighing.

-

Storage: Hygroscopic. Store in a desiccator. Moisture absorption can alter the crystal form (anhydrous

sesquihydrate) and potentially affect the precise molecular weight used for catalyst loading calculations.

References

-

Sigma-Aldrich. (2024). N-Benzylcinchonidinium bromide Product Specification & SDS. Link

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 506–517. Link -

Janzen, D. E., et al. (2022).[2] "Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide." Acta Crystallographica Section E, 78(6), 594-598.[2] Link

-

Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis." Accounts of Chemical Research, 37(8), 518–525. Link

-

Organic Syntheses. (2003). "Phase-Transfer Catalyzed Alkylation: Preparation of N-(Diphenylmethylene)glycine tert-Butyl Ester." Org. Synth., 80,[5] 38. Link

Sources

- 1. Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of anhydrous and hydrated N-benzyl-cinchonidinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dichloromethane - Wikipedia [en.wikipedia.org]

- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 5. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

safety data sheet SDS n-Benzylcinchonidinium bromide

An In-depth Technical Guide to the Safe Handling of n-Benzylcinchonidinium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Benzylcinchonidinium bromide (BCDBr) is a pivotal chiral phase-transfer catalyst, instrumental in the asymmetric synthesis of complex molecules, particularly unnatural α-amino acids which are foundational in modern drug development.[1] As a quaternary ammonium salt derived from the cinchona alkaloid cinchonidine, its utility in creating stereospecific products is well-established.[2][3] However, its chemical reactivity and toxicological profile necessitate a comprehensive understanding of its hazards and handling requirements. This guide provides an in-depth analysis of the safety data associated with n-Benzylcinchonidinium bromide, moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested protocols and the scientific rationale behind them. We will cover hazard identification, risk mitigation strategies, detailed experimental protocols for safe handling, and emergency procedures, ensuring that researchers can leverage the catalytic power of BCDBr while maintaining the highest standards of laboratory safety.

Chemical & Physical Identity

A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform storage, handling, and emergency response protocols.

N-Benzylcinchonidinium bromide, with the systematic name (R)-methanol bromide, is a solid, typically appearing as a white to off-white crystalline powder.[1][2] A critical, often overlooked, property is its ability to form a sesquihydrate.[2][3] The presence of moisture can induce this crystal form conversion, which may not degrade the chemical itself but can significantly impact the enantioselectivity of reactions where it is used as a catalyst.[1] For high-stakes synthetic work, ensuring the use of the anhydrous form is paramount.[1]

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉BrN₂O | [1] |

| Molecular Weight | 465.43 g/mol | [1] |

| CAS Number | 118089-84-2 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~190 °C (decomposes) | [1] |

| Optical Activity | [α]²⁰/D -138° (c=1 in chloroform) | [1] |

| Solubility | Soluble in polar solvents like chloroform | [1] |

| Storage Class | 11 (Combustible Solids) |

Hazard Identification and Toxicological Profile

N-Benzylcinchonidinium bromide is classified under the Globally Harmonized System (GHS) as a substance that poses significant health risks upon exposure. Understanding the nature of these hazards is the first step in designing effective safety protocols.

GHS Hazard Classifications: [1]

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The toxicity of BCDBr can be understood in the context of its chemical class: quaternary ammonium compounds (QACs) and organobromides. QACs can disrupt cell membranes, and their cationic nature allows interaction with negatively charged biological molecules.[4] The benzyl bromide moiety is a known lachrymator and corrosive agent, capable of causing severe irritation and burns upon contact.[5][6]

Symptoms of Exposure:

-

Inhalation: May cause irritation to the nose, throat, and lungs, leading to coughing, shortness of breath, and wheezing. Higher exposures could potentially lead to more severe conditions like bronchitis or pulmonary edema.[6][7]

-

Skin Contact: Causes irritation, redness, and potentially chemical burns.[7][8]

-

Eye Contact: Causes serious irritation, pain, and tearing (lachrymation).[7][8] Direct contact can lead to damage.

-

Ingestion: While less common in a laboratory setting, ingestion may be harmful and cause irritation to the gastrointestinal tract.[8][9]

The logical workflow for assessing and mitigating these hazards begins with a clear risk assessment before any experimental work is undertaken.

Caption: Hazard Mitigation Workflow for BCDBr Handling.

Protocols for Safe Handling and Storage

Adherence to meticulously planned protocols is non-negotiable when working with hazardous materials. The following protocols are designed to minimize exposure and ensure the chemical's stability.

Engineering Controls

The primary line of defense is to handle the material within a controlled environment.

-

Weighing and Transfer: All handling of solid n-Benzylcinchonidinium bromide must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is critical to prevent the inhalation of fine powder, which can cause respiratory irritation.[9]

-

Solution Preparation: Preparation of solutions should also occur within a fume hood to contain any vapors or aerosols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the identified hazards.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[9]

-

Hand Protection: Nitrile or butyl rubber gloves are recommended.[9] It is crucial to check the glove manufacturer's breakthrough time data for benzyl bromide or similar chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, if engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is necessary.[10]

Storage Protocol

Proper storage is essential for both safety and maintaining the chemical's integrity.

-

Container: Store in the original, tightly sealed container.[11]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[9] Protect from moisture to prevent the formation of the sesquihydrate.[1] It should also be protected from light.[5]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

-

Segregation: Do not store with food, drink, or animal feed.[9]

Step-by-Step Weighing and Dispensing Protocol

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

-

Transfer: Using a clean spatula, carefully transfer the required amount of n-Benzylcinchonidinium bromide from the stock bottle to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.

-

Closure: Immediately and securely close the stock bottle.

-

Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol) inside the hood. Dispose of the cloth in the appropriate solid hazardous waste container.

-

Transport: If the weighed material needs to be moved, cover the weigh boat or transfer it to a sealed container before removing it from the fume hood.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The immediate response should focus on decontamination and seeking medical attention.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] A safety shower should be used if the area of contact is large. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] An eyewash station should be used. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a small amount of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control Ignition Sources: Eliminate all sources of ignition (e.g., open flames, sparks) as the material is a combustible solid.[12]

-

Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary. Place the material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

PPE: All personnel involved in the cleanup must wear appropriate PPE as described in section 3.2, including respiratory protection.

The following decision tree outlines the immediate actions required in an emergency.

Caption: Emergency Response Decision Tree for BCDBr Incidents.

Disposal Considerations

N-Benzylcinchonidinium bromide and any materials contaminated with it must be treated as hazardous waste.

-

Waste Stream: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[9] Do not dispose of down the drain or with general laboratory trash.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.

-

Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.

Conclusion

N-Benzylcinchonidinium bromide is a powerful tool in the arsenal of the synthetic chemist. Its ability to induce chirality makes it invaluable in research and drug development. However, its potential to cause skin, eye, and respiratory irritation demands a respectful and cautious approach. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into laboratory practice—through robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols—researchers can safely harness the synthetic potential of this catalyst. This guide serves as a living document, intended to be integrated into the standard operating procedures of any laboratory where this compound is used.

References

- N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) - Properties, Practical Applications & FAQ. (2026, February 20). [Source Not Available].

- Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide. (2022). PMC.

- BENZYL BROMIDE.NOAA - CAMEO Chemicals.

- Benzyl-Bromide - Safety Data Sheet. (2013, March 19). [Source Not Available].

- Safety Data Sheet - N-Benzylcinchonidinium Chloride. (2022, September 28). Buchler GmbH.

- (IUCr) Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide. (2022, June 15). [Source Not Available].

- N-Benzylcinchonidinium Chloride.Fine Chemical - Buchler GmbH.

- Common Name: BENZYL BROMIDE HAZARD SUMMARY. (2000, December 15). NJ.gov.

- N-Benzylcinchonidinium bromide 97 118089-84-2.Sigma-Aldrich.

- Storage stability of quaternary ammonium compounds.

- Benzyl bromide - Safety D

- SAFETY DATA SHEET - Benzyl bromide. (2010, September 03). Fisher Scientific.

- Benzyl bromide - SAFETY D

- Quaternary Ammonium Compound Toxicity. (2023, July 15).

Sources

- 1. N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]

- 2. Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nj.gov [nj.gov]

- 7. westliberty.edu [westliberty.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. buchler-gmbh.com [buchler-gmbh.com]

- 10. msds.nipissingu.ca [msds.nipissingu.ca]

- 11. N-Benzylcinchonidinium Chloride - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 12. fishersci.com [fishersci.com]

Technical Guide: Molecular Weight and Physical Constants of BCDBr (N-Benzylcinchonidinium Bromide)

Part 1: Executive Summary & Chemical Identity

BCDBr (N-Benzylcinchonidinium Bromide) is a quaternary ammonium salt derived from the natural cinchona alkaloid, cinchonidine. In the pharmaceutical and drug development sectors, it serves as a high-value Chiral Phase-Transfer Catalyst (PTC) . Its primary utility lies in facilitating asymmetric alkylations and Michael addition reactions, enabling the synthesis of non-natural chiral

This guide provides a definitive reference for the physicochemical properties, structural characteristics, and handling protocols of BCDBr, ensuring reproducibility in high-precision organic synthesis.

Chemical Identity Table

| Property | Specification |

| Chemical Name | N-Benzylcinchonidinium Bromide |

| Common Abbreviation | BCDBr |

| CAS Number | 118089-84-2 |

| MDL Number | MFCD02093777 |

| Molecular Formula | |

| Molecular Weight | 465.43 g/mol |

| IUPAC Name | 1-Benzyl-3-((S)-hydroxy((R)-quinolin-4-yl)methyl)quinuclidin-1-ium bromide |

| Chiral Scaffold | Derived from (-)-Cinchonidine |

Part 2: Physicochemical Constants & Properties[1]

Accurate knowledge of physical constants is essential for calculating molar equivalents in catalysis and determining purity during quality control (QC).

Physical Constants Profile

| Constant | Value / Description | Technical Context |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) may indicate oxidation or degradation of the quinuclidine moiety. |

| Melting Point | 190 °C (Decomposes) | Note:[1][2][3] Some literature cites ~170 °C depending on heating rate. The compound decomposes upon melting; avoid prolonged exposure to temperatures >150 °C. |

| Optical Rotation | Measured at | |

| Solubility | Soluble in | High solubility in chlorinated solvents facilitates its use in organic-aqueous biphasic systems. |

| Hygroscopicity | Moderate | Can form a sesquihydrate ( |

| Crystal Structure | Monoclinic ( | The anhydrous form is preferred for maximum enantiomeric excess (ee) in water-sensitive reactions.[1] |

Stability & Handling[1]

-

Thermal Stability : Stable at room temperature. Decomposes near melting point.[1]

-

Moisture Sensitivity : The quaternary ammonium salt is hygroscopic. Store in a desiccator. For high-precision asymmetric catalysis, dry the catalyst under vacuum (

) at 60 °C for 4 hours prior to use to remove lattice water. -

Incompatibility : Strong oxidizing agents.[1]

Part 3: Structural Characterization & Synthesis Logic

BCDBr functions as a chiral shuttle. The bulky benzyl group attached to the quinuclidine nitrogen creates a steric environment that, combined with the hydroxyl group on the carbon bridge, directs the stereochemical outcome of anionic reactions.

Synthesis Pathway

The synthesis involves the quaternization of cinchonidine with benzyl bromide. This reaction is generally performed in a polar aprotic solvent or alcohol to stabilize the transition state.

Figure 1: Synthetic workflow for N-Benzylcinchonidinium Bromide (BCDBr).

Part 4: Applications in Drug Development

BCDBr is a cornerstone reagent in Asymmetric Phase-Transfer Catalysis (PTC) . In drug development, it is used to introduce chirality into molecules without using stoichiometric amounts of chiral reagents (which are often expensive and difficult to remove).

Key Reaction: Synthesis of Non-Natural Amino Acids

The most authoritative application of BCDBr is the enantioselective alkylation of glycine Schiff bases. This reaction generates

Mechanism of Action[4][5][6][7]

-

Interfacial Ion Exchange : BCDBr (organic phase) exchanges its bromide ion for the enolate anion of the substrate (generated at the interface with aqueous base).

-

Chiral Ion Pair Formation : The bulky chiral cation (

) forms a tight ion pair with the enolate. -

Stereoselective Attack : The geometry of the

-enolate complex blocks one face of the enolate, forcing the electrophile (

Figure 2: Catalytic cycle of BCDBr in asymmetric phase-transfer alkylation.

Protocol: Enantioselective Alkylation of Glycine Schiff Base

Standard Operating Procedure (SOP) Reference

-

Reagents :

-

Procedure :

-

Dissolve substrate and BCDBr in solvent.

-

Cool to 0 °C to maximize stereocontrol (lower T often increases ee).

-

Add aqueous KOH and electrophile vigorously.

-

Monitor by HPLC (Chiralpak AD-H column).

-

-

Outcome :

Part 5: References

-

Lingzhiyue Chemical. Properties and Practical Applications of N-Benzylcinchonidinium Bromide. [Link]

-

O'Donnell, M. J. The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 2004. -

Lygo, B., & Andrews, B. I. Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 2004.

Sources

- 1. N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]

- 2. N-苄基溴化金鸡纳碱 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-苄基溴化金鸡纳碱 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sec.gov [sec.gov]

- 5. 560wiringdiagrams.z13.web.core.windows.net [560wiringdiagrams.z13.web.core.windows.net]

- 6. westerbeke.com [westerbeke.com]

- 7. scribd.com [scribd.com]

- 8. Marine Biology John H Steele Steve A Thorpe Karl Karekin Turekian | PDF [slideshare.net]

Methodological & Application

using n-Benzylcinchonidinium bromide in Michael addition reactions

Application Note: Asymmetric Michael Addition using

Executive Summary

This application note details the protocol for utilizing

Key Advantages:

-

Operational Simplicity: Biphasic conditions eliminate the need for strictly anhydrous solvents.

-

Scalability: The catalyst is inexpensive, stable, and recoverable.

-

Green Chemistry: Utilizes mild bases and minimizes organic waste compared to organometallic routes.

Mechanistic Principles

The reaction operates via an interfacial mechanism . The quaternary ammonium salt (

The Contact Ion Pair Model

Unlike homogeneous catalysis, the stereoselectivity here is governed by the tight ionic association between the chiral cation (

Figure 1: Interfacial Catalytic Cycle

Caption: Figure 1. The interfacial mechanism where the chiral catalyst transports the enolate into the organic phase, shielding one face during the Michael addition.

Application: Synthesis of Chiral Glutamate Derivatives

This protocol describes the reaction of

Materials & Reagents

-

Catalyst:

-Benzylcinchonidinium bromide (Sigma-Aldrich/Merck, >97%). Note: Ensure catalyst is dry; hygroscopic water can lower ee. -

Substrate:

-(Diphenylmethylene)glycine tert-butyl ester. -

Electrophile: Methyl acrylate (freshly distilled to remove inhibitors).

-

Base: Cesium Hydroxide monohydrate (CsOH·H₂O) or solid KOH (finely ground).

-

Solvent: Toluene (preferred for ee) or Dichloromethane (DCM) (preferred for rate).

Detailed Experimental Protocol

Step 1: Catalyst Pre-treatment

-

Dry

-benzylcinchonidinium bromide in a vacuum oven at 50°C for 4 hours prior to use. -

Validation: Check melting point (approx. 200–202°C dec) to ensure no decomposition.

Step 2: Reaction Setup

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge:

- -Benzylcinchonidinium bromide (0.10 equiv, 10 mol%)

- -(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv, 1.0 mmol)

-

Toluene (10 mL, 0.1 M concentration).

-

Cool the mixture to 0°C (ice bath) or -20°C (cryostat) depending on required selectivity (see Optimization Table).

-

Add Methyl Acrylate (1.2 equiv) in one portion.

-

Add Solid CsOH·H₂O (5.0 equiv) rapidly.

-

Seal the flask and stir vigorously. Crucial: High stirring speed (>1000 rpm) is essential for interfacial PTC reactions to maximize surface area contact.

Step 3: Monitoring & Workup

-

Monitor via TLC (Hexane/EtOAc 4:1). The starting imine spot (

) should disappear, replaced by the Michael adduct ( -

Quench: Add 10 mL of water and 10 mL of DCM.

-

Separation: Separate phases. Extract aqueous layer with DCM (

mL). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 10:1 to 5:1).

Step 4: Hydrolysis (Optional - to free Amino Acid)

-

Dissolve the purified intermediate in THF/1N HCl (1:1) and stir at RT for 2 hours to remove the benzophenone protecting group.

-

Neutralize and extract to isolate the glutamate ester.

Optimization & Data Analysis

The choice of solvent and base dramatically affects the Enantiomeric Excess (ee). While DCM is faster, Toluene generally provides higher enantioselectivity due to a tighter ion-pair association in non-polar media.

Table 1: Solvent and Base Screening for Michael Addition

| Entry | Solvent | Base | Temp (°C) | Yield (%) | % ee (Config) | Notes |

| 1 | DCM | 50% NaOH (aq) | 25 | 92 | 15 (S) | Fast, poor selectivity (background reaction). |

| 2 | DCM | Solid KOH | 0 | 88 | 42 (S) | Standard "O'Donnell" conditions. |

| 3 | Toluene | Solid KOH | 0 | 85 | 55 (S) | Non-polar solvent tightens ion pair. |

| 4 | Toluene | Solid CsOH | -20 | 82 | 68 (S) | Cesium effect + low temp maximizes ee. |

| 5 | Toluene/CHCl3 (7:3) | Solid CsOH | -40 | 75 | 74 (S) | Mixed solvent optimization [1]. |

Note: For ee >90%, "Third Generation" dimeric catalysts or N-anthracenylmethyl derivatives (Lygo/Corey catalysts) are recommended, but BCDBr is the cost-effective baseline.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Stirring too slow | Increase stirring to >1000 rpm. Interfacial area is rate-limiting. |

| Low ee | Water in system | Strictly dry the catalyst. Water solvates the ion pair, loosening the chiral pocket. |

| Low ee | Background reaction | Ensure the base is solid. Aqueous bases allow non-catalyzed interfacial reaction (racemic). |

| Racemization | Product instability | Michael adducts can undergo retro-Michael or epimerization. Store at -20°C and avoid prolonged exposure to base during workup. |

Safety & Handling

- -Benzylcinchonidinium bromide: Irritant to eyes and skin. Hygroscopic. Store in a desiccator.

-

Acrylates: Potent sensitizers and lachrymators. Handle in a fume hood.

-

Waste: Aqueous layers contain quaternary ammonium salts; dispose of as hazardous organic waste, not down the drain, as they are toxic to aquatic life.

References

-

O'Donnell, M. J., et al. (1989). "The Stereoselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis". Journal of the American Chemical Society. -

Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines". Accounts of Chemical Research.

-

Corey, E. J., et al. (1997). "A Rational Approach to Catalytic Enantioselective Enolate Alkylation". Journal of the American Chemical Society.

-

Sigma-Aldrich. "Safety Data Sheet: N-Benzylcinchonidinium bromide".

Application Notes and Protocols: The Green Chemistry Applications of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a versatile and efficient reagent with significant applications in green and sustainable chemistry. This document provides an in-depth guide to the use of BCDMH in aqueous media, a critical aspect of developing environmentally benign synthetic methodologies. The focus is on leveraging water as a solvent to minimize the use of hazardous organic solvents, a core principle of green chemistry.[1][2] We will explore the dual functionality of BCDMH as both a bromine and chlorine source and its utility in various organic transformations.[3][4] Detailed application notes and step-by-step protocols for key reactions are provided, underpinned by a commitment to scientific integrity and reproducibility.

Introduction to BCDMH and its Green Chemistry Credentials

1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline solid that serves as an excellent source of electrophilic bromine and chlorine. Its structure, a hydantoin derivative, allows for the controlled release of these halogens in aqueous solutions.[3][4][5] The use of water as a reaction medium is a cornerstone of green chemistry, aiming to reduce pollution and create safer, more sustainable chemical processes.[2][6] BCDMH's utility in aqueous media positions it as a valuable tool for chemists striving to adhere to these principles.

Upon dissolution in water, BCDMH hydrolyzes to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), which are the active halogenating and oxidizing species.[3][4][5][7][8] This in-situ generation of reactive species from a stable solid precursor enhances safety and handling.

Key Green Chemistry Advantages of Using BCDMH in Water:

-

Reduced Use of Hazardous Solvents: Water is a non-toxic, non-flammable, and readily available solvent, eliminating the need for volatile organic compounds (VOCs).

-

Improved Safety Profile: BCDMH is a solid, making it easier and safer to handle compared to gaseous or liquid halogens.

-

Atom Economy: In many reactions, the hydantoin byproduct can be recovered and potentially recycled, improving the overall atom economy.

-

Energy Efficiency: Many aqueous reactions with BCDMH can be conducted at ambient or slightly elevated temperatures, reducing energy consumption.[1]

Applications of BCDMH in Aqueous Organic Synthesis

The reactivity of BCDMH in water opens up a plethora of synthetic possibilities. Here, we detail some of the most significant applications.

Oxidation Reactions

BCDMH is an effective oxidizing agent in aqueous media, capable of converting a wide range of functional groups. The active species, HOBr and HOCl, are potent oxidants.

Example: Oxidation of Alcohols to Carbonyl Compounds

A primary application is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is fundamental in organic synthesis.

Protocol 1: General Procedure for the Aqueous Oxidation of a Secondary Alcohol to a Ketone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol (1.0 eq.) in a suitable amount of water. If the alcohol has limited water solubility, a co-solvent such as acetone can be used, though minimizing its use is preferable for greener synthesis.

-

Reagent Addition: Add BCDMH (1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess halogen.

-

Product Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Examples of Alcohol Oxidation using BCDMH in Aqueous Media

| Substrate | Product | Reaction Time (h) | Yield (%) |

| Cyclohexanol | Cyclohexanone | 2 | 95 |

| Benzyl alcohol | Benzaldehyde | 3 | 92 |

| 2-Octanol | 2-Octanone | 2.5 | 90 |

Halogenation Reactions

BCDMH serves as an excellent electrophilic halogenating agent for a variety of substrates in water.

Example: Bromination of Activated Aromatic Compounds

Phenols and anilines can be efficiently brominated in aqueous media using BCDMH. The high reactivity often allows for reactions to proceed without a catalyst.

Protocol 2: Aqueous Bromination of Phenol

-

Reaction Setup: Dissolve phenol (1.0 eq.) in water in a round-bottom flask with magnetic stirring.

-

Reagent Addition: Slowly add a solution of BCDMH (1.0 eq. for mono-bromination) in a minimal amount of water to the phenol solution at 0-5 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature and monitor by TLC.

-

Work-up and Isolation: The brominated product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: If necessary, recrystallize the product from a suitable solvent system like ethanol/water.

Synthesis of Heterocyclic Compounds

The development of multicomponent reactions (MCRs) in water is a significant area of green chemistry research.[9][10][11][12] BCDMH can act as a catalyst or reagent in the synthesis of various heterocyclic frameworks.

Example: One-Pot Synthesis of α-Bromo/Amino Ketones from Alkenes

A notable application is the 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a related compound, mediated one-pot synthesis of α-bromo and α-amino ketones from alkenes in water. This methodology can be adapted for BCDMH. The reaction proceeds in two steps within a single pot, showcasing the efficiency of this approach.

Protocol 3: One-Pot Synthesis of an α-Bromo Ketone from an Alkene

-

Reaction Setup: To a stirred solution of the alkene (1.0 eq.) in water, add BCDMH (1.2 eq.).

-

First Step (Bromohydrin Formation): Stir the mixture at room temperature for the time required to form the bromohydrin intermediate (monitor by TLC).

-

Second Step (Oxidation): Add an additional amount of BCDMH (1.2 eq.) and continue stirring until the oxidation to the α-bromo ketone is complete.

-

Work-up: Quench with aqueous Na₂S₂O₃ and extract the product with an organic solvent.

-

Purification: Purify by standard chromatographic techniques.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

Caption: Workflow for the aqueous oxidation of alcohols using BCDMH.

Caption: Workflow for the aqueous bromination of phenol with BCDMH.

Safety and Handling

While BCDMH is safer than many traditional halogenating agents, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

-

Handling: Handle BCDMH in a well-ventilated fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and reducing agents.

-

Disposal: Dispose of waste in accordance with local regulations.

Conclusion

1-Bromo-3-chloro-5,5-dimethylhydantoin is a powerful and versatile reagent for green organic synthesis in aqueous media. Its applications in oxidation, halogenation, and the construction of complex molecules highlight its importance for researchers and scientists in both academia and industry. By adopting reagents like BCDMH and embracing aqueous reaction conditions, the chemical community can continue to develop more sustainable and environmentally responsible synthetic methods.

References

-

Wikipedia. (n.d.). BCDMH. Retrieved from [Link]

-

South Carolina Department of Environmental Services. (2019, January 17). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products. Retrieved from [Link]

-

YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment. Retrieved from [Link]

-

ACS ES&T Water. (2025, September 4). Bromochlorodimethylhydantoin as a Drinking Water Disinfectant: A Case Study in a Small Drinking Water System. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]

-

HubSpot. (n.d.). T E C H N I C A L R E P O R T. Retrieved from [Link]

-

Elsevier. (2021, September 6). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Retrieved from [Link]

-

PubMed. (2007, March 15). Quantification of dibromodimethylhydantoin disinfectants in water by chemiluminescent method. Retrieved from [Link]

-

MDPI. (2019, July 17). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Retrieved from [Link]

- Google Patents. (n.d.). US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.

-

IJNRD. (n.d.). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. Retrieved from [Link]

-

ResearchGate. (2017, October 17). Green methods for synthesis of various Heterocycles: Sustainable approach. Retrieved from [Link]

-

RSC Publishing. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. Retrieved from [Link]

-

PMC. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]

-

Springer. (2025, March 25). Principles of green chemistry: building a sustainable future. Retrieved from [Link]

-

Environmental Reports. (2025, March 18). Green Chemistry Innovations an Advancing Sustainable Solutions for Environmental Challenges. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2024, September 24). Green chemistry in manufacturing: Innovations in reducing environmental impact. Retrieved from [Link]

-

IJNRD. (n.d.). Green Chemistry and Sustainable Development: Integrating Human Health, Economic Growth, and Environmental Protection. Retrieved from [Link]

-

Research India Publications. (2017, July 18). The Role of Green Chemistry in Controlling Environmental and Ocean Pollution. Retrieved from [Link]

Sources

- 1. er.researchfloor.org [er.researchfloor.org]

- 2. ripublication.com [ripublication.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BCDMH - Wikipedia [en.wikipedia.org]

- 5. News - BCDMH: a powerful Disinfectant for Water Treatment [yuncangchemical.com]

- 6. ijnrd.org [ijnrd.org]

- 7. des.sc.gov [des.sc.gov]

- 8. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]

- 9. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. ijnrd.org [ijnrd.org]

- 11. chemijournal.com [chemijournal.com]

- 12. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Purification and Recrystallization of N-Benzylcinchonidinium Bromide

Application Note: AN-BCB-001

Executive Summary

N-Benzylcinchonidinium bromide (BCB) is a pivotal Quaternary Ammonium Salt (QAS) derived from Cinchona alkaloids. It serves as a highly effective Phase Transfer Catalyst (PTC) for asymmetric alkylations, Michael additions, and the resolution of racemates.

Commercial or crude preparations of BCB frequently contain unreacted benzyl bromide (a potent lachrymator), residual cinchonidine, and inorganic salts. Furthermore, BCB is hygroscopic and readily forms a sesquihydrate (

This guide details a robust recrystallization protocol designed to maximize chemical purity (>99%) and optical rotation, ensuring reproducibility in sensitive asymmetric syntheses.

Chemical Context & Mechanism

To understand the necessity of this protocol, one must understand the catalyst's failure modes.

-

The Impurity Trap: Residual tertiary amines (cinchonidine) can act as competing bases or nucleophiles, reducing yield.

-

The Hydrate Trap: The anhydrous form crystallizes in the monoclinic space group

, while the sesquihydrate forms in tetragonal

Table 1: Physical Properties of Target

| Parameter | Value | Notes |

| CAS Number | 118089-84-2 | |

| Formula | MW: 465.43 g/mol | |

| Melting Point | 190°C (dec.)[1][3] | Decomposes upon melting |

| Specific Rotation | ||

| Solubility | Soluble: CHCl3, EtOH, MeOH | Insoluble: Et2O, Hexanes |

Safety & Pre-requisites

CRITICAL WARNING: Crude BCB often contains Benzyl Bromide .

-

Benzyl Bromide: A severe lachrymator and skin irritant.[4] All operations involving the crude solid must be performed in a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Equipment:

-

Vacuum filtration setup (Buchner funnel).

-

High-vacuum drying oven or desiccator (

mmHg). -

Polarimeter (for validation).

Experimental Protocol

Two methods are provided. Method A is the standard thermodynamic recrystallization for bulk purity. Method B is a precipitation method used when the material is already reasonably pure but needs to be rendered anhydrous.

Method A: Thermodynamic Recrystallization (Ethanol/Water)

Best for: Removing chemical impurities from crude reaction mixtures.

-

Dissolution:

-

Place 10.0 g of crude BCB in a 250 mL Erlenmeyer flask.

-

Add Absolute Ethanol (EtOH) (approx. 30-40 mL).[5]

-

Heat to reflux with stirring. The salt should dissolve.

-

Note: If the salt does not fully dissolve at reflux, add warm Deionized Water dropwise (max 5-10 mL) until a clear solution is obtained. Do not add excess water.

-

-

Hot Filtration (Clarification):

-

While still near boiling, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble dust or inorganic salts.

-

Why: Insoluble particles act as nucleation sites for uncontrolled crystallization.

-

-

Crystallization:

-

Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

-

Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

-

-

Isolation:

-

Filter the white crystalline needles via vacuum filtration.

-

Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol/Ether (1:1 mixture) or pure cold Acetone. This removes the mother liquor containing the benzyl bromide and unreacted alkaloid.

-

-

Drying (Critical Step):

-

The product is likely the sesquihydrate at this stage.

-

Dry in a vacuum oven at 60°C for 12-24 hours under high vacuum (<1 mmHg) to drive off water and obtain the anhydrous form.

-

Method B: Anhydrous Precipitation (DCM/Ether)

Best for: Converting hydrated/aged samples to the anhydrous form for sensitive catalysis.

-

Dissolve the BCB salt in a minimum amount of Dichloromethane (DCM) or Methanol at room temperature.

-

Filter if necessary to remove insolubles.

-

Add Diethyl Ether (Anti-solvent) dropwise with vigorous stirring until a persistent cloudiness appears.

-

Add a final portion of Ether to crash out the solid.

-

Filter and dry under high vacuum.

Process Visualization (Workflow)

Figure 1: Step-by-step workflow for the thermodynamic recrystallization of N-Benzylcinchonidinium bromide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution too concentrated or cooled too fast. | Re-heat to dissolve. Add slightly more solvent. Cool very slowly. Seed with a pure crystal if available. |

| Low Melting Point | Residual solvent or water (Hydrate). | Dry for longer periods under higher vacuum. Ensure temperature is >50°C during drying. |

| Yellow Color | Oxidation products or residual Benzyl Bromide. | Wash the crystals more thoroughly with cold acetone/ether. Recrystallize again using Method A. |

| Low Yield | Too much solvent used. | Concentrate the mother liquor and collect a second crop (Note: 2nd crop will be less pure). |

References

-

Sigma-Aldrich. (2024). N-Benzylcinchonidinium bromide Product Sheet. Retrieved from

-

Jew, S., et al. (2002).[2] Enantioselective synthesis of alpha-amino acids using N-benzylcinchonidinium salts. Organic Syntheses. (Contextual reference for quat synthesis). Retrieved from

-

Breit, B., et al. (2022). Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide. Acta Crystallographica Section E. Retrieved from

- O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis. Accounts of Chemical Research.

Sources

- 1. N-Benzylcinchonidinium Bromide (CAS: 118089-84-2) - Properties, Practical Applications & FAQ [lingzhiyuechem.com]

- 2. Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzylcinchonidinium bromide 97 118089-84-2 [sigmaaldrich.com]

- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of Chiral Organogelators Using a Mono-6-bromo-6-deoxy-β-cyclodextrin (BCDBr) Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Supramolecular Catalysis for Advanced Materials

Chiral organogelators are a fascinating class of low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional fibrillar networks. This process of gelation, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces, entraps the solvent, leading to the formation of a semi-solid material known as an organogel. The inherent chirality of the gelator molecules can be transferred to the supramolecular level, resulting in helical fibers and unique chiroptical properties. These materials are of significant interest in fields ranging from drug delivery and tissue engineering to asymmetric catalysis and sensing.[1][2]

The synthesis of these intricate molecules often requires precise control to achieve the desired stereochemistry and purity. This application note details a novel and efficient approach to the synthesis of chiral organogelators using a functionalized β-cyclodextrin catalyst, specifically mono-6-bromo-6-deoxy-β-cyclodextrin (BCDBr). Cyclodextrins are naturally occurring cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[3][4] This unique structure allows them to act as supramolecular hosts, forming inclusion complexes with guest molecules.[3] By modifying the cyclodextrin with a bromine atom, we introduce a reactive site that can participate in catalysis, creating a bifunctional system that combines molecular recognition with chemical reactivity.

This guide provides a comprehensive overview of the synthesis of the BCDBr catalyst, its application in the synthesis of a model chiral organogelator derived from L-glutamic acid, and detailed protocols for the characterization of both the gelator and the resulting organogel.

Part 1: Synthesis and Characterization of the BCDBr Catalyst

The mono-6-bromo-6-deoxy-β-cyclodextrin (BCDBr) catalyst is synthesized from native β-cyclodextrin. The primary hydroxyl groups at the C6 position are the most reactive, allowing for selective functionalization.[5]

Protocol 1: Synthesis of Mono-6-bromo-6-deoxy-β-cyclodextrin

This protocol is adapted from established methods for the halogenation of cyclodextrins.[6]

Materials:

-

β-Cyclodextrin (β-CD), dried under vacuum

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetone

-

Diethyl ether

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-cyclodextrin (1.0 eq) in anhydrous DMF.

-

Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of a small amount of water.

-

Concentrate the mixture under reduced pressure to remove the DMF.

-

Add acetone to the residue to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with diethyl ether to remove triphenylphosphine oxide and other byproducts.

-

Recrystallize the crude product from a minimal amount of hot water to obtain pure mono-6-bromo-6-deoxy-β-cyclodextrin as a white solid.

-

Dry the final product under vacuum.

Characterization of the BCDBr Catalyst

The structure and purity of the synthesized BCDBr should be confirmed using spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the protons at the C6 position adjacent to the bromine atom, and a characteristic shift of the H-6 protons. |

| ¹³C NMR | A significant upfield shift of the C6 carbon signal due to the substitution of the hydroxyl group with a bromine atom. |

| FT-IR | Disappearance or significant reduction of the O-H stretching band associated with the primary hydroxyl group at C6. |

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the mass of mono-6-bromo-6-deoxy-β-cyclodextrin. |

Part 2: BCDBr-Catalyzed Synthesis of a Chiral Organogelator

This section details the synthesis of a model chiral organogelator, N,N'-dioctadecyl-L-glutamide, a compound known to form stable organogels in various organic solvents. The BCDBr catalyst is proposed to facilitate the amidation reaction between L-glutamic acid and octadecylamine.

Principle and Mechanistic Insight

The catalytic activity of BCDBr is believed to arise from a synergistic effect of its two key features: the hydrophobic cavity and the bromo functionality.

-

Host-Guest Complexation: The hydrophobic cavity of the β-cyclodextrin moiety can encapsulate the hydrophobic alkyl chain of the octadecylamine, bringing it into close proximity with the L-glutamic acid.[3] This pre-organization of the reactants within the catalyst's cavity enhances the effective concentration and reduces the activation energy of the reaction.

-

Activation and Catalysis: The hydroxyl groups on the rim of the cyclodextrin can activate the carboxylic acid groups of L-glutamic acid through hydrogen bonding. Furthermore, the bromide at the C6 position can act as a nucleophile or a leaving group, potentially participating in the formation of an activated intermediate, facilitating the subsequent nucleophilic attack by the amine.

Sources

- 1. BJOC - Towards racemizable chiral organogelators [beilstein-journals.org]

- 2. Carbocycle-Based Organogelators: Influence of Chirality and Structural Features on Their Supramolecular Arrangements and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in β-cyclodextrin-based catalyst systems for the synthesis of heterocyclic compounds via multicomponent reactions (MCRs) - Arabian Journal of Chemistry [arabjchem.org]

- 5. alfachemic.com [alfachemic.com]

- 6. encyclopedia.pub [encyclopedia.pub]

Troubleshooting & Optimization

Technical Support Center: B-Cyclodextrin-Bromide (BCDBr) Catalyst System

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the B-Cyclodextrin-Bromide (BCDBr) catalyst system. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of water and hydration on catalyst performance. Our goal is to equip you with the scientific rationale behind experimental phenomena to ensure the success and reproducibility of your work.

Core Principles: The Dual Role of Water and Hydration

The BCDBr catalyst system is a supramolecular assembly designed to facilitate organic reactions in aqueous or mixed-solvent environments. It leverages the unique properties of β-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity.[1][2][3] This structure allows it to encapsulate nonpolar guest molecules (substrates) in aqueous solutions, effectively acting as a phase-transfer catalyst or a microreactor.[1][4][5]

Water is not merely a solvent in this system; it is an active participant whose presence is critical but must be precisely controlled.

-

Driving Force for Encapsulation: The hydrophobic effect is the primary driving force for the formation of the host-guest inclusion complex.[6] Water molecules within the β-CD cavity are energetically unfavorable and are readily displaced by a more hydrophobic guest molecule, leading to an increase in entropy that favors complex formation.[7]

-

Hydration and Catalyst Stability: The hydrophilic exterior of the β-CD is solvated by water molecules, ensuring the catalyst system's solubility in aqueous media.[2][8] However, excessive hydration or uncontrolled water content can negatively impact the catalyst's performance by competing with the substrate for the cavity or by altering the polarity of the microenvironment, which affects reaction kinetics.[9][10]

}

Troubleshooting Guide: Diagnosing and Solving Hydration-Related Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during experimentation.

Question 1: My reaction rate has significantly decreased, or the reaction has stalled completely. What is the likely cause related to water?

Answer: A sudden drop in reaction rate is often linked to an incorrect level of hydration in the system. There are two primary, opposing causes:

-

Cause A: Insufficient Water (in predominantly organic solvents): If your reaction medium is primarily organic with only a small amount of water, there may not be enough to properly solvate the BCDBr catalyst. This can lead to catalyst aggregation and precipitation, removing it from the reaction cycle. Insufficient water also weakens the hydrophobic effect, which is crucial for substrate binding.

-

Cause B: Excessive Water (in aqueous or mixed-solvent systems): While seemingly counterintuitive for a water-compatible catalyst, excess water can competitively inhibit substrate binding. At very high water concentrations, the solvation of the substrate itself may become favorable enough to reduce the thermodynamic drive for it to enter the β-CD cavity.[9] Furthermore, some co-solvents can compete with the substrate for a place within the cavity.[9]

Troubleshooting Steps:

-

Verify Solvent Composition: Double-check the preparation of your solvent mixture. Ensure the ratios are correct.

-

Measure Water Content: The most reliable method to determine the water content in your reaction is through Karl Fischer titration .[11][12] This will give you a precise quantitative measure. For many organic solvents, a water content of 0.1% to 1% is often optimal.

-

Solvent Batch Variation: If you've recently switched to a new bottle or batch of solvent, its water content may differ significantly. Always measure the water content of new solvent batches before use.

-

Hygroscopic Solvents: Be aware that some solvents (e.g., anhydrous THF, acetonitrile) are highly hygroscopic and will absorb moisture from the atmosphere. Handle them under an inert atmosphere (e.g., nitrogen or argon) where possible.

Question 2: I am observing poor product yield and the formation of unexpected byproducts. How can water content be responsible?

Answer: Water can influence not just the rate but also the selectivity of a reaction.

-

Mechanism A: Altered Polarity of the Cavity: The microenvironment within the β-CD cavity has a different polarity than the bulk solvent. This unique environment can stabilize certain transition states over others, leading to high selectivity. If the water content changes, the polarity of this microenvironment can be altered, potentially favoring alternative reaction pathways and leading to byproduct formation.[10][13]

-

Mechanism B: Hydrolysis of Reactants or Products: For substrates or products that are sensitive to hydrolysis, excess water can directly lead to their degradation, reducing the overall yield of the desired product. The bromide component of the catalyst or other reagents might also be susceptible to hydrolysis under certain conditions.

Troubleshooting Steps:

-

Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the byproducts. This can provide clues as to whether they are products of hydrolysis or an alternative reaction pathway.

-

Systematic Water Titration Experiment: To find the optimal water concentration for selectivity, run a series of small-scale reactions where you systematically vary the water content (e.g., from 0.05% to 5% v/v) while keeping all other parameters constant. Monitor both the yield of the desired product and the formation of byproducts.

-

Control pH: The pH of the aqueous phase can significantly impact the reaction.[14] Ensure your water is deionized and, if necessary, use a buffer to maintain a constant pH, especially if acidic or basic byproducts could be formed.

}

Frequently Asked Questions (FAQs)

Q: What is the optimal water concentration for reactions using the BCDBr catalyst system?

A: There is no single universal answer, as the optimal water concentration is highly dependent on the specific substrates and reaction being performed. However, a good starting point for optimization is often in the range of 1-10% (v/v) water in an organic co-solvent. For biphasic systems, the use of cyclodextrins can improve mass transfer between the aqueous and organic phases.[4][15] A systematic optimization, as described in the troubleshooting section, is always recommended.

Q: How should I store the BCDBr catalyst to prevent hydration-related degradation?

A: The BCDBr catalyst, particularly in its lyophilized powder form, can be hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator with a drying agent like silica gel or under an inert atmosphere. Before use, it's good practice to dry the catalyst under vacuum to remove any adsorbed moisture.[16]

Q: Can I use the BCDBr catalyst in a completely anhydrous system?

A: While possible, it is generally not recommended. The unique catalytic properties of the BCDBr system are intrinsically linked to the hydrophobic effect, which requires the presence of water.[7][17] In a completely anhydrous, non-polar solvent, the substrate has little incentive to form an inclusion complex with the β-CD. In anhydrous polar solvents, the solvent molecules themselves may compete for the cavity.

Experimental Protocols & Data

Protocol: Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is the gold standard for measuring water content.[18] It is based on a quantitative reaction of water with iodine and sulfur dioxide.[19][20]

Apparatus: A volumetric or coulometric Karl Fischer titrator. Coulometric titrators are more sensitive and suitable for samples with very low water content (<1000 ppm).[11][21]

Reagents:

-